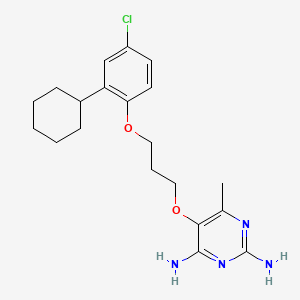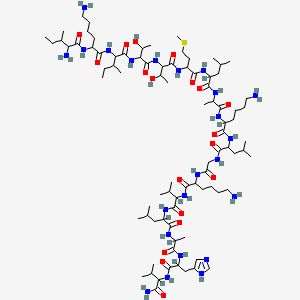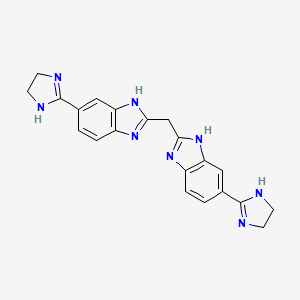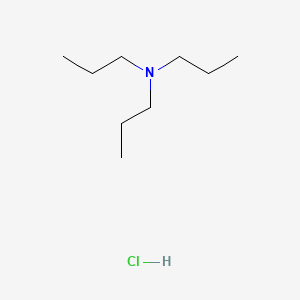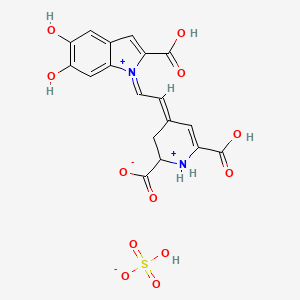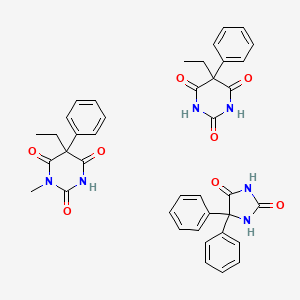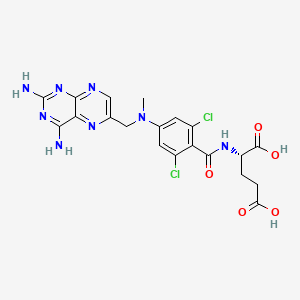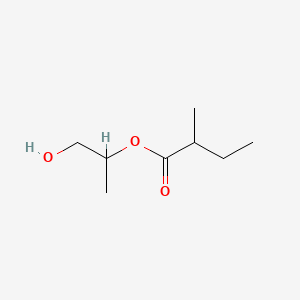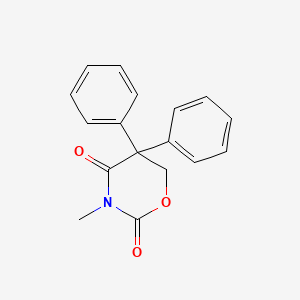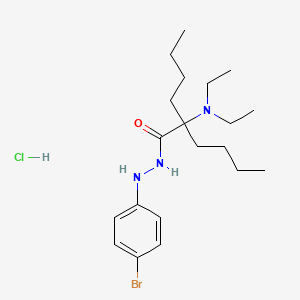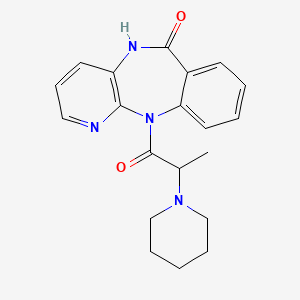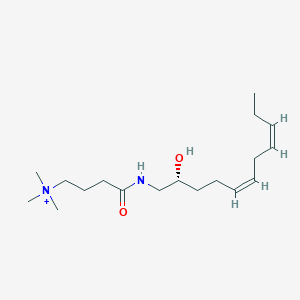![molecular formula C27H41N5O4S2 B12781335 5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine CAS No. 72076-49-4](/img/structure/B12781335.png)
5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-Pyrimidinedione, 5-(5-(1,3-diethylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2,4-pentadien-1-ylidene)-1,3-diethyldihydro-2-thioxo-, compd with N,N-diethylethanamine (1:1) is a complex organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple pyrimidine derivatives, which undergo a series of functional group transformations, including alkylation, oxidation, and cyclization. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Common industrial techniques include automated synthesis, high-throughput screening, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition, antimicrobial properties, or interaction with nucleic acids. These properties make it a valuable tool in biochemical research and drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. They might act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dioxo-1,3-dimethylpyrimidine: A simpler pyrimidinedione with known biological activities.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Thiouracil: A compound with antithyroid activity.
Uniqueness
The uniqueness of 4,6(1H,5H)-Pyrimidinedione, 5-(5-(1,3-diethylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2,4-pentadien-1-ylidene)-1,3-diethyldihydro-2-thioxo-, compd. with N,N-diethylethanamine (1:1) lies in its complex structure, which offers multiple sites for chemical modification and interaction with biological targets. This complexity provides opportunities for the development of novel compounds with enhanced properties and activities.
Properties
CAS No. |
72076-49-4 |
|---|---|
Molecular Formula |
C27H41N5O4S2 |
Molecular Weight |
563.8 g/mol |
IUPAC Name |
5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine |
InChI |
InChI=1S/C21H26N4O4S2.C6H15N/c1-5-22-16(26)14(17(27)23(6-2)20(22)30)12-10-9-11-13-15-18(28)24(7-3)21(31)25(8-4)19(15)29;1-4-7(5-2)6-3/h9-14H,5-8H2,1-4H3;4-6H2,1-3H3/b11-9+,12-10+; |
InChI Key |
SWZDWJDCMPZYHJ-NVUWAARKSA-N |
Isomeric SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)/C=C/C=C/C=C2C(=O)N(C(=S)N(C2=O)CC)CC.CCN(CC)CC |
Canonical SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


